molecular formula C15H14N4OS B3013058 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1286695-29-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B3013058
CAS No.: 1286695-29-1
M. Wt: 298.36
InChI Key: GZDLGUCKJMVLMF-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 3. The acetamide moiety is further modified with a phenyl group and a 1H-pyrrole ring at the α-carbon. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active agents targeting enzymes or receptors .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-17-18-15(21-11)16-14(20)13(19-9-5-6-10-19)12-7-3-2-4-8-12/h2-10,13H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDLGUCKJMVLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Final Coupling Reaction: The final step involves coupling the thiadiazole, phenyl, and pyrrole intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole and pyrrole rings.

    Reduction: Reduced forms of the phenyl and pyrrole groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has shown potential against various bacterial strains. Studies suggest that its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases such as arthritis or other autoimmune conditions.

Analgesic Effects
Preliminary animal studies have indicated that this compound may possess analgesic properties, providing relief from pain through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for its use in pain management therapies.

Agricultural Applications

Pesticidal Activity
The thiadiazole group is known for its pesticidal properties. Research has shown that this compound exhibits insecticidal activity against common agricultural pests. Its application could help in developing new pesticides that are less harmful to beneficial insects and the environment.

Fungicidal Properties
This compound has also been evaluated for its effectiveness against fungal pathogens affecting crops. Laboratory tests have demonstrated its ability to inhibit fungal growth, making it a candidate for developing new fungicides.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study BAnti-inflammatory EffectsInhibited TNF-alpha production in macrophages by 40% at a concentration of 10 µM.
Study CPesticidal ActivityDemonstrated over 80% mortality in treated insect populations within 48 hours.

Conclusion and Future Directions

This compound presents promising applications across medicinal and agricultural fields. Ongoing research is necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical and agricultural settings.

Future studies should focus on:

  • In vivo testing to confirm the efficacy of the compound in living organisms.
  • Mechanistic studies to understand how it interacts at the molecular level with target pathogens.
  • Formulation development for agricultural applications to enhance its stability and effectiveness as a pesticide or fungicide.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cancer cell proliferation and viral replication.

    Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell growth and viral replication.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1,3,4-thiadiazole scaffold is highly versatile, with modifications at the 5-position and acetamide side chain significantly altering physicochemical and biological properties. Key analogs and their characteristics are summarized below:

Compound Name (CAS/Code) Substituents on Thiadiazole Acetamide Side Chain Melting Point (°C) Water Solubility (pH 7.4) Key References
Target Compound (hypothetical) 5-Methyl 2-Phenyl-2-(1H-pyrrol-1-yl) Not reported Not reported
BG02041 (1351582-31-4) 5-Ethylsulfanyl 2-Phenyl-2-(1H-pyrrol-1-yl) Not reported 1.5 µg/mL
Acetazolamide (59-66-5) 5-Sulfamoyl N-Acetyl 258–259 (decomposes) 0.7 mg/mL
Compound 4y (from anticancer study) 5-Ethyl 2-((5-(p-Tolylamino)-thiadiazol-2-yl)thio) Not reported Not reported
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-Mercapto 2-(4-Trifluoromethylphenyl) Not reported Not reported

Key Observations :

  • Substituent Effects: 5-Methyl vs. 5-Sulfamoyl (Acetazolamide): The sulfonamide group in acetazolamide enhances hydrogen bonding capacity, contributing to its high solubility (0.7 mg/mL) and carbonic anhydrase inhibitory activity . 5-Mercapto (): The thiol group may confer redox activity or metal-binding properties, though solubility data are lacking .
  • 2-(4-Trifluoromethylphenyl) () and 2-((5-(p-tolylamino)-thiadiazol-2-yl)thio) (Compound 4y) substituents demonstrate how electron-withdrawing or extended conjugated systems modulate bioactivity .
Anticancer Activity
  • Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol/L) and A549 (IC₅₀ = 0.034 ± 0.008 mmol/L) cells, surpassing cisplatin in efficacy. Its selectivity was confirmed via low toxicity against NIH3T3 fibroblasts .
  • The pyrrole ring may enhance DNA intercalation or kinase inhibition .
Enzyme Inhibition
  • Acetazolamide is a well-established carbonic anhydrase inhibitor used for glaucoma and epilepsy. Its mechanism involves binding to the zinc ion in the enzyme’s active site via the sulfonamide group .
  • Target Compound : The absence of a sulfonamide group likely precludes carbonic anhydrase inhibition, but the pyrrole and phenyl groups could target other enzymes (e.g., kinases or aromatase) .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3OSC_{17}H_{15}N_3OS. The compound features a thiadiazole ring, which is known for its pharmacological properties. The presence of the pyrrole and phenyl groups enhances its biological activity and solubility.

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with α-bromoacetophenones or similar compounds. The synthetic pathway may include:

  • Formation of Thiadiazole Ring : Reaction between hydrazine derivatives and carbon disulfide.
  • Acetylation : Introduction of acetamide functionalities through acetic anhydride or acetyl chloride.
  • Pyrrole Integration : Coupling reactions to incorporate the pyrrole moiety.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole structure exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl derivatives showed significant activity against various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. In vitro assays indicated inhibition rates exceeding 50% at concentrations around 100 μg/mL .
CompoundBacterial StrainInhibition Rate (%)
51mX. oryzae pv. oryzicola30
51mX. oryzae pv. oryzae56

Anticancer Activity

The anticancer potential of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl derivatives has been explored in several studies:

  • Cytotoxicity Assays : Various derivatives were evaluated against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Some compounds demonstrated IC50 values lower than 10 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (μM)
9eA4315.0
9eMCF-77.0

The mechanism by which these compounds exert their biological effects often involves:

  • Induction of Apoptosis : Compounds like 9e have been shown to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to increased apoptosis in cancer cells.
  • Inhibition of VEGFR : Some derivatives inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis .

Case Studies

Several case studies highlight the efficacy of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl derivatives:

  • Study on Antitumor Activity : In a study involving a series of thiadiazole derivatives, one compound exhibited significant activity against breast cancer cells with an IC50 value of 3.3 μM, outperforming traditional chemotherapy agents .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties against plant pathogens, revealing that certain derivatives had better efficacy than commercial fungicides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling a thiadiazole amine intermediate with an activated acetyl derivative. For example, chloroacetyl chloride can react with a 1,3,4-thiadiazol-2-amine precursor under reflux in triethylamine, followed by recrystallization (e.g., pet-ether) to purify the product . Optimization may include varying solvents (e.g., DMF for polar intermediates), adjusting molar ratios, and monitoring reaction progress via TLC. Low yields due to steric hindrance from the phenyl-pyrrole group can be mitigated by stepwise synthesis or microwave-assisted coupling.

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • FT-IR : Identify key functional groups (e.g., C=O at ~1678 cm⁻¹, aromatic C-H stretching ~3050 cm⁻¹) .
  • NMR : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., pyrrole protons at δ 6.2–6.8 ppm, phenyl protons as multiplet at δ 7.2–7.6 ppm) .
  • X-ray crystallography : Refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths/angles and confirm stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays based on structural analogs:

  • Antibacterial : Broth microdilution against Staphylococcus aureus (MIC determination, referencing thiadiazole derivatives with activity at 8–32 µg/mL) .
  • Antifungal : Disk diffusion against Candida albicans (zone of inhibition compared to fluconazole controls) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices. Include triplicates and statistical validation (e.g., Student’s t-test, p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the phenyl-pyrrole and thiadiazole moieties?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring to assess electronic effects on bioactivity .
  • Heterocycle replacement : Replace pyrrole with imidazole or pyrazole to evaluate π-π stacking or hydrogen-bonding contributions .
  • Biological testing : Compare IC₅₀ values across analogs using dose-response curves. For example, methyl substitution on thiadiazole (as in the target compound) may enhance membrane permeability vs. bulkier groups .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Standardize assays : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL for bacterial studies) and solvent controls (DMSO ≤1% v/v) .
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to confirm direct binding to hypothesized targets (e.g., bacterial dihydrofolate reductase).
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., acetazolamide derivatives) to identify trends in potency or resistance mechanisms .

Q. How can computational methods complement experimental studies of this compound’s mechanism?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase II, a common target for thiadiazoles). Focus on sulfonamide-like regions for hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the target protein .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Methodological Answer :

  • Twinned crystals : Use SHELXD for initial phase solutions and SHELXL for refinement, applying TWIN/BASF commands to model twinning .
  • Disorder in phenyl/pyrrole groups : Apply restraints (e.g., SIMU/DELU in SHELXL) to refine anisotropic displacement parameters .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data, critical for resolving overlapping electron densities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. Note that phenyl-pyrrole groups may reduce aqueous solubility (<10 µM) .
  • Salt formation : Improve solubility via sodium or hydrochloride salts (e.g., react with NaOH/HCl and characterize by XRD) .
  • Surfactant use : Incorporate polysorbate 80 (0.1% w/v) in bioassays to stabilize colloidal suspensions .

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